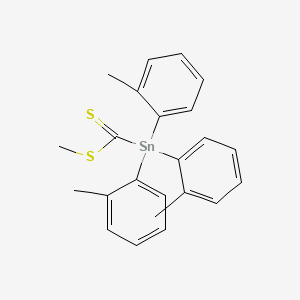
Methyl tris(2-methylphenyl)stannanecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tris(2-methylphenyl)stannanecarbodithioate is an organotin compound characterized by the presence of a tin atom bonded to three 2-methylphenyl groups and one carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl tris(2-methylphenyl)stannanecarbodithioate typically involves the reaction of trimethylstannyl chloride with sodium diethyldithiocarbamate in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
(CH3)3SnCl+NaS2CNEt2→(CH3)3SnS2CNEt2+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl tris(2-methylphenyl)stannanecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Methyl tris(2-methylphenyl)stannanecarbodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of Methyl tris(2-methylphenyl)stannanecarbodithioate involves the interaction of the tin atom with various molecular targets. The carbodithioate group can coordinate with metal ions, influencing the compound’s reactivity and stability. The molecular pathways involved include:
Coordination Chemistry: The tin atom forms coordination complexes with transition metals.
Catalysis: The compound acts as a catalyst in various organic reactions, facilitating bond formation and cleavage.
Comparison with Similar Compounds
Similar Compounds
- Methyl tris(phenyl)stannanecarbodithioate
- Methyl tris(4-methylphenyl)stannanecarbodithioate
- Methyl tris(2-chlorophenyl)stannanecarbodithioate
Uniqueness
Methyl tris(2-methylphenyl)stannanecarbodithioate is unique due to the presence of the 2-methylphenyl groups, which influence its steric and electronic properties
Properties
CAS No. |
79634-86-9 |
|---|---|
Molecular Formula |
C23H24S2Sn |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
methyl tris(2-methylphenyl)stannylmethanedithioate |
InChI |
InChI=1S/3C7H7.C2H3S2.Sn/c3*1-7-5-3-2-4-6-7;1-4-2-3;/h3*2-5H,1H3;1H3; |
InChI Key |
LZWNVUBTLUAZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)(C3=CC=CC=C3C)C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















